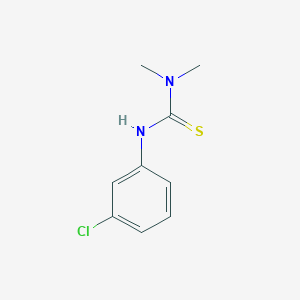

N'-(3-Chlorophenyl)-N,N-dimethylthiourea

Description

N'-(3-Chlorophenyl)-N,N-dimethylthiourea is a substituted thiourea derivative characterized by a 3-chlorophenyl group attached to one nitrogen atom and two methyl groups on the adjacent nitrogen. Thioureas are sulfur-containing compounds with the general formula R¹R²N–C(=S)–NR³R⁴, where substituents influence reactivity, stability, and applications. For instance, thioureas with aromatic substituents, such as the 3-chlorophenyl moiety, are often intermediates in heterocyclic synthesis (e.g., thiazoles, thiadiazoles) and exhibit bioactivity or coordination chemistry .

Properties

CAS No. |

6943-20-0 |

|---|---|

Molecular Formula |

C9H11ClN2S |

Molecular Weight |

214.72 g/mol |

IUPAC Name |

3-(3-chlorophenyl)-1,1-dimethylthiourea |

InChI |

InChI=1S/C9H11ClN2S/c1-12(2)9(13)11-8-5-3-4-7(10)6-8/h3-6H,1-2H3,(H,11,13) |

InChI Key |

FDNJCPRUAFJRTH-UHFFFAOYSA-N |

SMILES |

CN(C)C(=S)NC1=CC(=CC=C1)Cl |

Canonical SMILES |

CN(C)C(=S)NC1=CC(=CC=C1)Cl |

Other CAS No. |

6943-20-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Thiourea Compounds

Structural and Functional Group Variations

The table below compares N'-(3-Chlorophenyl)-N,N-dimethylthiourea with structurally related thioureas, highlighting substituent effects on stability, reactivity, and applications:

Stability and Decomposition Pathways

- N,N-Dimethylthiourea (1) : Forms heterodienes (e.g., 5a) with aldehydes but decomposes upon prolonged exposure to air or silica gel, yielding aldehydes and trace thiadiazoles .

- 3-Chlorophenyl Derivatives: The electron-withdrawing chloro group enhances resistance to hydrolysis compared to aliphatic thioureas.

- Thermal Stability : Methyl-substituted thioureas (e.g., N,N-dimethylthiourea) undergo pH-dependent isomerization in aqueous media, with C–N bond cleavage as the rate-determining step .

Spectroscopic and Crystallographic Trends

- Hydrogen Bonding : Thioureas with aromatic substituents (e.g., 3-chlorophenyl) exhibit intramolecular N–H···O and intermolecular N–H···S bonds, stabilizing crystal packing .

- Crystal Structures : The Cambridge Structural Database (CSD) reveals that N,N′-disubstituted thioureas typically adopt planar configurations with bond lengths of C–S (~1.68 Å) and C–N (~1.33 Å), consistent across derivatives .

Key Research Findings

- Reactivity with Aldehydes : N,N-Dimethylthiourea reacts with aliphatic aldehydes (e.g., pivalaldehyde) to form stable heterodienes, but aromatic aldehydes yield complex mixtures, suggesting steric/electronic effects of substituents .

- Biological Activity : Thioureas bearing chloroaryl groups show antifungal activity against Pyricularia oryzae, linked to the electron-withdrawing effect enhancing electrophilicity .

- Mass Spectrometry : Fragmentation patterns of 3-chlorophenyl thioureas align with the "nitrogen rule," aiding structural elucidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.